molecular formula C13H18O2 B134420 2,6-Diisopropylbenzoic acid CAS No. 92035-95-5

2,6-Diisopropylbenzoic acid

Cat. No.: B134420
CAS No.: 92035-95-5
M. Wt: 206.28 g/mol
InChI Key: AGBGSHYCQQNNEH-UHFFFAOYSA-N
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Description

2,6-Diisopropylbenzoic acid is an organic compound with the molecular formula C13H18O2. It is a derivative of benzoic acid, where two isopropyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diisopropylbenzoic acid can be synthesized through several methods. One common approach involves the alkylation of benzoic acid derivatives. For instance, p-hydroxybenzoic acid can be reacted with an alkylating agent in the presence of a suitable catalyst to introduce the isopropyl groups at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the efficient introduction of isopropyl groups .

Chemical Reactions Analysis

Decarboxylation to 2,6-Diisopropylphenol (Propofol)

The most industrially significant reaction involves thermal decarboxylation to produce 2,6-diisopropylphenol (propofol), a widely used intravenous anesthetic. This reaction proceeds under alkaline conditions with high-boiling solvents .

Reaction Conditions:

ParameterDetails
Catalyst NaOH or KOH (1–2 eq)
Solvent Ethylene glycol, DMF, or DMAc
Temperature 120–160°C
Atmosphere Inert (N₂/Ar)
Yield 53% (from 100 g starting material)

Mechanistic Insights :
The process begins with deprotonation of the carboxylic acid by the alkali metal hydroxide, forming a carboxylate intermediate. Heating induces CO₂ elimination, yielding the phenolic product. The reaction is highly selective due to steric protection from the isopropyl groups, minimizing side reactions .

Purification :

  • Post-reaction extraction with toluene

  • Sequential washes with 5% NaHCO₃ and water

Esterification Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution , enabling ester formation. A study demonstrated methylation using iodomethane under mild conditions :

Stability Under Acidic Conditions

In Friedel-Crafts alkylation syntheses, 2,6-diisopropylbenzoic acid remains stable in mineral acids (e.g., H₂SO₄), enabling its use as an intermediate without decomposition . This stability is attributed to electron-withdrawing effects of the carboxylic acid group, which deactivates the aromatic ring toward electrophilic attack.

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYieldByproducts/Notes
DecarboxylationNaOH, ethylene glycol, 140–145°C2,6-Diisopropylphenol53% <1% 2,4-/2,5-isomers
EsterificationCH₃I, LiTMP, −78°CMethyl ester80% None reported
Acidic alkylationH₂SO₄, isopropyl ether, 60–65°CSelf-alkylation inhibited N/AControlled by acid concentration

The chemical behavior of this compound is dominated by steric effects and the reactivity of its carboxylic acid group. Its primary industrial application remains propofol synthesis, but its stability under harsh conditions and compatibility with diverse reagents suggest broader synthetic utility.

Scientific Research Applications

Pharmacological Applications

1. Precursor for Propofol:
DIPBA is primarily utilized in the synthesis of propofol (2,6-diisopropylphenol), a short-acting intravenous anesthetic agent. Propofol is known for its rapid onset and recovery times, making it suitable for sedation in various medical procedures. The synthesis involves converting DIPBA into propofol through decarboxylation processes .

Mechanism of Action:
Propofol acts on the GABAA receptor, enhancing inhibitory neurotransmission in the central nervous system. This mechanism contributes to its anesthetic properties and makes it effective for sedation in mechanically ventilated patients and during surgical procedures .

Case Studies

Case Study 1: Synthesis Optimization
A recent study demonstrated an optimized continuous flow synthesis method for propofol starting from DIPBA. The process involved a telescoped approach that significantly improved yield and reduced reaction time. The researchers reported an overall yield of 82% with minimal by-products, showcasing the efficiency of modern synthetic methodologies .

Case Study 2: Purification Techniques
Another investigation focused on purification techniques for obtaining high-purity propofol from crude DIPBA derivatives. Methods such as crystallization and acid-base extraction were employed to remove impurities effectively, achieving purity levels exceeding 99.9%, which is critical for pharmaceutical applications .

Data Tables

PropertyValue
Onset Time30 seconds
Duration of Action5-10 minutes
Clearance RateExceeds hepatic blood flow
Protein BindingHigh (95%)

Mechanism of Action

The mechanism of action of 2,6-Diisopropylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the carboxylic acid group.

Biological Activity

2,6-Diisopropylbenzoic acid (DIPBA), with the chemical formula C13_{13}H18_{18}O2_2 and CAS number 92035-95-5, is a benzoic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of DIPBA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Weight : 206.28 g/mol
  • Boiling Point : Not specified
  • Solubility : Moderately soluble in water; high solubility in organic solvents.
  • Log P (Partition Coefficient) : 3.7 (indicating lipophilicity) .

DIPBA exhibits several mechanisms that contribute to its biological activity:

  • GABA Receptor Modulation : Similar to its analog, 2,6-diisopropylphenol (propofol), DIPBA is reported to potentiate GABAA_A receptor activity. This action slows the channel-closing time, enhancing inhibitory neurotransmission in the central nervous system .
  • Sodium Channel Blockade : It also acts as a sodium channel blocker, which may contribute to its anesthetic properties .
  • Endocannabinoid System Interaction : Recent studies suggest that DIPBA may interact with the endocannabinoid system, which could play a role in its anesthetic effects .

Pharmacological Properties

DIPBA's pharmacological profile indicates potential applications in various therapeutic areas:

  • Anesthetic Agent : As an intravenous hypnotic agent, it is used for procedural sedation and general anesthesia. Its rapid onset and short duration of action make it suitable for outpatient procedures .
  • Protein Binding : DIPBA is highly protein-bound in vivo, which influences its pharmacokinetics and dynamics .

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReference
Potentiation of GABAA_ASlows channel-closing time
Sodium channel blockadeInhibition of excitatory neurotransmission
Interaction with endocannabinoidsModulation of pain and sedation

Case Study: Anesthetic Use

A study detailed the synthesis and application of DIPBA as an anesthetic agent. The continuous flow synthesis method allowed for efficient production of propofol derivatives, demonstrating the scalability and effectiveness of DIPBA in clinical settings. The study reported that DIPBA provided effective sedation with minimal side effects when administered intravenously .

Table 2: Pharmacokinetic Properties

PropertyValue
Clearance RateExceeds hepatic blood flow
MetabolismHepatic conjugation
BioavailabilityHigh

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Diisopropylbenzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A widely used approach involves Friedel-Crafts alkylation of benzoic acid derivatives with isopropyl halides. For example, 2,6-dimethyl benzoic acid synthesis employs nitrile intermediates and steam distillation for purification, yielding ~40–47% efficiency . Adapting this to 2,6-diisopropyl derivatives may require adjusting alkylation conditions (e.g., catalyst type, temperature). Optimize reaction efficiency by:

  • Using Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution.
  • Employing high-purity starting materials to minimize side reactions.
  • Implementing steam distillation for selective isolation of the diisopropyl product .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodological Answer : Key techniques include:

  • X-ray Diffraction (XRD) : For crystallographic analysis, refine data using programs like SHELXL to resolve atomic positions and confirm substitution patterns .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify isopropyl group splitting patterns (e.g., doublet-of-doublets for ortho-substitution).
  • FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O peaks (~1680–1720 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing polymorphs of this compound?

  • Methodological Answer : Polymorphs may exhibit varying melting points or spectral shifts. Strategies include:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) or thermogravimetry (TGA) to compare decomposition profiles. For example, thermal stability differences in analogs like 2,6-DHBA show distinct peaks at 140–170°C .
  • Variable-Temperature XRD : Monitor structural changes under controlled heating to identify polymorph transitions .
  • Computational Modeling : Use density functional theory (DFT) to predict stable conformers and compare with experimental data.

Q. What strategies are effective for impurity profiling during this compound synthesis?

  • Methodological Answer : Common impurities include mono- or tri-substituted by-products. Analytical approaches:

  • HPLC-MS : Use reverse-phase chromatography with C18 columns and ESI-MS to detect low-abundance impurities. For example, LC-MS identified this compound as an impurity in API synthesis .
  • Ion-Exchange Chromatography : Separate charged by-products (e.g., unreacted intermediates) with gradient elution, as demonstrated for diaminopimelic acid analogs .
  • Quantitative NMR (qNMR) : Compare integration ratios of impurity peaks to the main product for quantification.

Q. How can thermal decomposition pathways of this compound be experimentally determined?

  • Methodological Answer : Use coupled thermal and spectroscopic techniques:

  • TGA-FTIR : Track mass loss while analyzing evolved gases (e.g., CO₂ from decarboxylation).
  • DSC : Identify phase transitions (e.g., melting at ~170°C, analogous to 2,6-DHBA) and exothermic decomposition events .
  • Table : Example thermal data from related compounds:
CompoundMelting Point (°C)Decomposition Peak (°C)
2,6-DHBA170170 (endothermic)
3,5-DHBA140140 (exothermic)
LF-35 (analog)9090 (endothermic)

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Methodological Answer : Bulky isopropyl groups create disorder in crystal lattices. Mitigation strategies:

  • Low-Temperature Data Collection : Reduce thermal motion artifacts by cooling crystals to 100–150 K.
  • Twinned Data Refinement : Use SHELXD for structure solution and SHELXL for refinement, which handles twinning and partial occupancy issues common in sterically hindered molecules .
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., hydrogen bonds) to validate packing motifs.

Q. Methodological Best Practices

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., XRD + NMR + computational modeling) to resolve conflicts between spectral and crystallographic data .
  • Experimental Design : Prioritize reproducibility by documenting reaction conditions (e.g., solvent purity, catalyst ratios) and employing statistical tools like Design of Experiments (DoE) for optimization .

Properties

IUPAC Name

2,6-di(propan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBGSHYCQQNNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474759
Record name 2,6-diisopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92035-95-5
Record name 2,6-diisopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-Diisopropylbromobenzene (21.58 g, 0.0895 mol) was cooled to -23° C. under nitrogen and 2.5 M n-butyl lithium in hexanes (36 mL) was added dropwise as the temperature further cooled to -29° C. When the addition was complete, the reaction mixture was warmed to 0° C. and was stirred 1 hour at zero and was then poured onto a large excess of crushed dry ice. The mixture was stirred with a glass rod. When the dry ice had sublimed, hydrochloric acid (1N, 200 mL) was added and the mixture was extracted with ethyl ether, the ether washed with brine, dried (magnesium sulfate), filtered, and concentrated to a yellow oil. The oil was taken up in ether (200 mL), the ether solution extracted with sodium hydroxide solution (1N, 200 mL), the layers separated, the aqueous layer made acidic with 1.5N hydrochloric acid, brine added, and the aqueous layer extracted with ether (200 mL). The ether layer was washed with brine (50 mL), dried (magnesium sulfate), filtered and concentrated to an oil which solidified on standing, 13.42 g, 72.7%.
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Synthesis routes and methods II

Procedure details

To a solution of 5.09 g (17.7 mmol) of 2, 6-diisopropylphenyl iodide in 70 ml of dry ethyl ether was dropwise added 1.6M solution of n-butyllithium in hexane (11.1 ml, 17.8 mmol) at -20° C. The reaction mixture was allowed to warm at 0° C., stirred for 1 hour and poured onto about 100 g of pulverized dry ice. The mixture was allowed to warm gradually to room temperature, mixed with 50 ml of water and the aqueous layer was made alkaline with aqueous sodium hydroxide. The organic layer was separated, and the aqueous layer was washed with ethyl ether, acidified With conc. hydrochloric acid and extracted with ethyl ether. The extract was washed with saturated saline, dried over anhydrous magnesium sulfate, and the solvent evaporated to give 2.53 g of 2, 6-diisopropylbenzoic acid as white solid.
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